benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate
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Overview
Description
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, benzyl groups, and a dimethylamino methylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzylamine derivatives: Similar in structure but may have different functional groups.
Pyrrolidine-based compounds: Share the pyrrolidine ring but differ in substituents.
Dimethylamino methylene compounds: Contain the dimethylamino methylene moiety but vary in other structural aspects.
Uniqueness
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Benzyl (S,E)-2-benzyl-4-((dimethylamino)methylene)-3,5-dioxopyrrolidine-1-carboxylate is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticonvulsant properties, metabolic stability, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
The compound features a pyrrolidine ring, which is known for its versatility in drug design and biological activity. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticonvulsant Activity
Recent studies have identified related compounds, particularly N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), as broad-spectrum anticonvulsants. These studies demonstrate that AS-1 exhibits potent protection across various animal seizure models:
Test Model | Description | Results |
---|---|---|
Maximal Electroshock (MES) | Tests for general anticonvulsant activity | Significant protection observed |
Subcutaneous Pentylenetetrazole (s.c. PTZ) | Assesses efficacy against induced seizures | Effective in reducing seizure frequency |
6-Hz Test | Evaluates drug-resistant epilepsy | Promising results in resistant models |
AS-1 demonstrated efficacy in multiple seizure models, indicating its potential as a candidate for treating various forms of epilepsy with a favorable safety profile established through rotarod tests in mice .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed through ADME-Tox studies. Key findings include:
- Absorption : High permeability in parallel artificial membrane permeability assays.
- Metabolism : Excellent metabolic stability on human liver microsomes with no significant impact on CYP3A4/CYP2D6 activity.
- Toxicity : No hepatotoxic effects observed in HepG2 cells at concentrations up to 10 μM .
The anticonvulsant effects are believed to stem from the modulation of neurotransmitter systems, particularly enhancing GABAergic transmission and inhibiting excitatory pathways. The structure-function relationship indicates that the para-phenyl moiety may provide an effective site for further modifications to enhance biological activity .
Case Studies and Research Findings
Several studies have explored the structure-activity relationship (SAR) of compounds related to this compound:
- Transketolase Activity : Research indicates that the incorporation of aromatic keto acids can enhance the biosynthesis of pyrrolidine derivatives, suggesting potential pathways for generating new analogs with improved efficacy .
- Hybridization Approaches : Molecular hybridization strategies have yielded compounds with enhanced anticonvulsant properties, demonstrating the versatility of the pyrrolidine scaffold in drug discovery .
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
benzyl (2S,4E)-2-benzyl-4-(dimethylaminomethylidene)-3,5-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-23(2)14-18-20(25)19(13-16-9-5-3-6-10-16)24(21(18)26)22(27)28-15-17-11-7-4-8-12-17/h3-12,14,19H,13,15H2,1-2H3/b18-14+/t19-/m0/s1 |
InChI Key |
HINSOEOVACUHKE-ZSFFSCSXSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)[C@@H](N(C1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C=C1C(=O)C(N(C1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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